molecular formula C13H14N2O B2657317 N1-(3-methoxyphenyl)benzene-1,4-diamine CAS No. 76754-70-6

N1-(3-methoxyphenyl)benzene-1,4-diamine

Cat. No.: B2657317
CAS No.: 76754-70-6
M. Wt: 214.268
InChI Key: HKUTXVKTVXDDRO-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)benzene-1,4-diamine is a chemical compound with the CAS Registry Number 76754-70-6 and a molecular formula of C13H14N2O . It is a benzene-1,4-diamine derivative featuring a 3-methoxyphenyl substituent. This structure classifies it as a secondary diamine, making it a potential building block in organic synthesis and polymer chemistry. Compounds with diamine functional groups, particularly those with triphenylamine structures, are essential for creating advanced polymeric materials . These materials show significant promise in developing new technologies due to their unique electrochemical properties. Research indicates that structurally similar diamines are investigated as key monomers for synthesizing high-performance polyamides . These polymers are explored for various advanced applications, including electrochromic devices that change color with an electrical current, electrofluorochromic materials, chemical sensors for detecting explosives like trinitrophenol (TNP), and novel data storage memory devices . The methoxyphenyl group can influence the compound's electron distribution and solubility, which may be tailored for specific research needs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-N-(3-methoxyphenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-11-7-5-10(14)6-8-11/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUTXVKTVXDDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 3 Methoxyphenyl Benzene 1,4 Diamine

Established Synthetic Pathways for Substituted Benzene-1,4-diamines

The synthesis of asymmetrically substituted benzene-1,4-diamines can be achieved through several well-established reaction types. These methods provide the foundational chemistry for constructing the target molecule.

Amine condensation reactions represent a classical approach to forming C-N bonds. These reactions typically involve the coupling of an amine with another functional group, such as a carbonyl or a reactive halide, often under thermal conditions or in the presence of a catalyst. For instance, the condensation of primary amines with hydroquinones can be catalyzed by mixtures of iron and iodine, facilitating the production of diamines. google.com Another approach involves the condensation of aromatic diamines with dialdehydes to form Schiff bases, which can be subsequently reduced to the corresponding diamines. researchgate.netnih.gov While direct condensation of p-phenylenediamine (B122844) with a 3-methoxyphenyl (B12655295) derivative can be challenging, these principles form the basis for more advanced methods.

Reductive amination is a powerful and versatile method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. nih.gov The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net For the synthesis of N1-(3-methoxyphenyl)benzene-1,4-diamine, a plausible route would involve the reaction of p-phenylenediamine with 3-methoxycyclohexanone, followed by an aromatization step. Alternatively, reacting 3-methoxyaniline with a protected 4-aminobenzaldehyde (B1209532) and a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) could yield the desired product after deprotection. nih.govnih.gov The choice of reducing agent and solvent can significantly influence the reaction's efficiency and specificity. nih.gov

Table 1: Examples of Reductive Amination Conditions
Amine ReactantCarbonyl ReactantReducing AgentSolventKey Features
1,4-Diazepane-6-amine4-Alkoxy-2-hydroxybenzaldehydesSodium Borohydride (NaBH₄)Methanol (B129727)/ChloroformOne-pot synthesis involving initial condensation followed by reduction. nih.gov
N-Boc-3-amino-4-chloropyridineVarious AldehydesSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)Sequential Boc-removal and reductive amination mediated by acids. nih.gov
Ammonia (B1221849)Benzaldehyde (B42025)H₂ / Pt NanowiresAqueous AmmoniaHigh activity and selectivity under mild conditions (1 bar H₂). researchgate.net

Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, has become one of the most important and widely used methods for the synthesis of arylamines. researchgate.netacs.org This reaction allows for the formation of a C-N bond between an aryl halide (or pseudohalide, such as a triflate) and an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netyoutube.com

For the synthesis of this compound, two primary Buchwald-Hartwig strategies are viable:

Coupling of p-phenylenediamine with an appropriate 3-methoxyphenyl halide (e.g., 1-bromo-3-methoxybenzene).

Coupling of 3-methoxyaniline with a 4-haloaniline derivative (e.g., 4-bromoaniline) or, more commonly, a 4-halonitrobenzene followed by reduction of the nitro group.

The development of sophisticated phosphine ligands (e.g., XPhos, SPhos) has been crucial for the success of these reactions, enabling high yields under relatively mild conditions and with a broad tolerance for various functional groups. researchgate.netresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination
Aryl HalideAminePd CatalystLigandBaseSolvent
Aryl Bromide/ChloridePrimary/Secondary AminePd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane
IodobenzeneAniline (B41778)γ-Fe₂O₃@MBD/Pd-Co- (nanocatalyst)t-BuOKWater

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide at high temperatures. frontiersin.org While traditional Ullmann conditions are harsh, modern adaptations have been developed that proceed under much milder conditions. nih.govresearchgate.net These improved methods often employ copper(I) salts (e.g., CuI) and may use ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline to facilitate the reaction at lower temperatures (60–100 °C). nih.govresearchgate.netacs.org

The synthesis of this compound via an Ullmann reaction would follow a similar disconnection approach as the Buchwald-Hartwig amination, coupling p-phenylenediamine with 1-bromo- or 1-iodo-3-methoxybenzene. Recent innovations include carrying out the reaction in environmentally benign media like deep eutectic solvents, which can also be recycled. frontiersin.orgnih.govresearchgate.net

Table 3: Modern Ullmann Condensation Conditions
Aryl HalideAmineCopper CatalystLigand/AdditiveBaseSolventTemperature
(Hetero)aryl Halides (Br, I)Aromatic/Aliphatic AminesCuI (10 mol%)Nonet-BuOK (for aromatic amines)Deep Eutectic Solvent60-100 °C nih.gov
Aryl Iodides/BromidesVarious AminesCuIL-proline or N-methylglycineK₂CO₃ / K₃PO₄DMSO40-90 °C researchgate.net

Precursor Design and Intermediate Synthesis for this compound

The efficiency of the aforementioned synthetic pathways is highly dependent on the availability and purity of the starting materials. A retrosynthetic approach is often employed to plan the synthesis of these key precursors from simpler, commercially available chemicals. pressbooks.publibretexts.org

For C-N cross-coupling reactions, halogenated derivatives of the benzene (B151609) rings are essential precursors. The synthesis of these compounds relies on fundamental electrophilic aromatic substitution reactions. libretexts.org

Preparation of 1-Bromo-3-methoxybenzene: This precursor can be synthesized from anisole (B1667542). Direct bromination of anisole with Br₂ in a suitable solvent would yield a mixture of ortho- and para-bromoanisole due to the strong ortho-, para-directing effect of the methoxy (B1213986) group. To obtain the meta-isomer, a different strategy is required. One common approach is to start with m-nitroaniline, convert the amine to a bromine via a Sandmeyer reaction (diazotization followed by treatment with CuBr), and then convert the nitro group to a methoxy group (e.g., via reduction to an amine, diazotization, and reaction with methanol or through nucleophilic aromatic substitution). A more direct route starts with 3-bromoaniline, which can be converted to 3-bromophenol (B21344) via diazotization, followed by Williamson ether synthesis with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield 1-bromo-3-methoxybenzene.

Preparation of Halogenated p-Phenylenediamine Precursors: Direct halogenation of p-phenylenediamine is often problematic due to the high reactivity of the ring and the potential for oxidation. A more controlled approach involves using a protected derivative, such as 4-acetamidonitrobenzene. This compound can be halogenated, followed by hydrolysis of the amide and reduction of the nitro group to furnish the halogenated p-phenylenediamine. Alternatively, starting with a commercially available halonitrobenzene, such as 1-bromo-4-nitrobenzene, is a common and efficient strategy. The nitro group can then be reduced to an amine at the final stage of the synthesis. khanacademy.org

Synthesis of Substituted Anilines as Precursors

The key precursors for the synthesis of this compound are substituted anilines. These can be prepared through various established organic transformations.

One common method for the synthesis of substituted anilines is the reduction of the corresponding nitroarene. researchgate.net For instance, 3-methoxyaniline can be synthesized from 1-methoxy-3-nitrobenzene via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride in hydrochloric acid. This method is highly efficient and widely applicable. researchgate.net

Another approach involves the amination of aryl halides or sulfonates with ammonia or an ammonia equivalent. The Buchwald-Hartwig amination itself can be employed to synthesize primary anilines from aryl halides using ammonia surrogates. nih.govorganic-chemistry.org

Furthermore, multicomponent reactions have been developed for the synthesis of meta-substituted anilines from acyclic precursors. For example, a three-component reaction of acetone, an amine, and a 1,3-diketone can yield meta-substituted anilines. rsc.org Dehydrogenative aromatization of cyclohexanones in the presence of an ammonia source and a palladium catalyst also provides a route to substituted anilines. bohrium.com These methods offer alternative pathways to the necessary aniline precursors from readily available starting materials.

Optimization of Reaction Conditions and Catalyst Systems

The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. This includes the choice of solvent, the design of the phosphine ligand, and the control of temperature and pressure. numberanalytics.com

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a crucial role in the efficiency of the Buchwald-Hartwig amination by influencing the solubility of reactants, intermediates, and the catalyst, as well as the rate of the reaction. whiterose.ac.uk A variety of solvents have been successfully employed, including ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), and aromatic hydrocarbons such as toluene and xylene. wuxiapptec.comacsgcipr.org

Polar aprotic solvents are often favored as they can stabilize polar intermediates in the catalytic cycle. researchgate.net However, the stability of the catalyst can be affected by coordinating solvents that may compete with the desired ligands. whiterose.ac.uk The use of solvent mixtures, such as dioxane and tert-butyl alcohol, has been shown to enhance selectivity in some cases. acs.org For industrial applications and green chemistry initiatives, there is a growing interest in using more environmentally benign solvents or even performing the reaction under solvent-free conditions. acsgcipr.org

Below is a table illustrating the effect of different solvents on a model Buchwald-Hartwig amination reaction for the synthesis of a diarylamine.

SolventRelative RateYield (%)Notes
Toluene1.085Commonly used, good for solubilizing nonpolar reactants.
Dioxane1.292Ethereal solvent, often gives higher yields.
THF0.980Lower boiling point, may require longer reaction times.
DMF1.575Can lead to side reactions and catalyst deactivation.
tert-Butanol0.888Often used as a co-solvent.

Ligand Design for Enhanced Catalytic Activity

The development of sophisticated phosphine ligands has been a driving force in the advancement of the Buchwald-Hartwig amination. wikipedia.org The electronic and steric properties of the ligand have a profound impact on the stability and activity of the palladium catalyst. nih.gov Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. nih.gov

Several classes of ligands have been developed, including bidentate phosphine ligands like BINAP and DPPF, which were among the first to show broad applicability. wikipedia.org More recently, sterically hindered biaryl monophosphine ligands, such as XPhos, SPhos, and BrettPhos, have demonstrated superior catalytic activity, allowing for the coupling of a wider range of substrates under milder conditions. nih.gov The choice of ligand is often substrate-dependent, and screening of different ligands is a common practice in optimizing the synthesis of a specific diarylamine. acs.org

The following table presents a selection of common ligands and their typical performance in the synthesis of diarylamines via Buchwald-Hartwig amination.

LigandTypical Catalyst Loading (mol%)General ApplicabilityNotes
P(t-Bu)31-2Good for simple aryl bromides.Early generation ligand.
BINAP1-2Effective for primary amines and aryl iodides.Bidentate ligand. wikipedia.org
XPhos0.5-1Excellent for aryl chlorides and hindered substrates.Bulky biarylphosphine.
SPhos0.5-1Broad scope, good for electron-rich and -poor arenes.Bulky biarylphosphine.
BrettPhos0.5-1Particularly effective for primary amines.Bulky biarylphosphine. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that influences the rate of the Buchwald-Hartwig amination. numberanalytics.com Generally, higher temperatures lead to faster reaction rates. Typical reaction temperatures range from 80 to 110 °C. wuxiapptec.com However, elevated temperatures can also lead to catalyst degradation and the formation of side products. numberanalytics.com Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity. In some cases, with highly active catalyst systems, the reaction can be performed at or near room temperature. wuxiapptec.com

Pressure is generally not a critical parameter for the Buchwald-Hartwig amination when conducted in the liquid phase. The reactions are typically carried out at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. However, for reactions involving volatile amines or solvents, a sealed reaction vessel may be used to prevent their loss at elevated temperatures.

A temperature-scanning reaction protocol can be employed to rapidly assess the activation parameters of the reaction and determine the optimal temperature range for a given substrate and catalyst system. researchgate.net

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. wikipedia.orgbohrium.com The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation (or ligand exchange), and reductive elimination. numberanalytics.com

Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex, which undergoes oxidative addition to the aryl halide (e.g., a p-bromophenylenediamine derivative). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. numberanalytics.com The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. wuxiapptec.com

Transmetalation/Ligand Exchange: The arylpalladium(II) halide complex then reacts with the amine (e.g., 3-methoxyaniline) in the presence of a base. The base deprotonates the amine to form an amido species, which then displaces the halide on the palladium center to form an arylpalladium(II) amido complex. wikipedia.org Alternatively, the amine can coordinate to the palladium center first, followed by deprotonation. wikipedia.org

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The arylpalladium(II) amido complex undergoes reductive elimination, where the C-N bond is formed, yielding the desired diarylamine product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. numberanalytics.com

Kinetic studies have shown that the rate-determining step can vary depending on the specific substrates, ligand, and reaction conditions. acs.orguwindsor.ca In many cases, the oxidative addition or the reductive elimination is considered to be the turnover-limiting step. acs.org The presence of bulky, electron-donating ligands on the palladium center is crucial for facilitating the reductive elimination step. nih.gov

Article Generation Not Possible

A comprehensive search of available scientific literature reveals a significant lack of specific data on the derivatization of the chemical compound This compound into the requested Schiff bases and heterocyclic systems. The provided outline requires detailed research findings, including data tables and specific examples, for the synthesis of Schiff base derivatives, triazine-based derivatives, pyrazole and other azole incorporations, and benzimidazole derivatives originating from this specific diamine.

The structural nature of this compound, being a para-phenylenediamine (a 1,4-diamine), presents a fundamental challenge for the direct synthesis of fused heterocyclic systems like benzimidazoles. The formation of such ring systems typically requires ortho-diamines (1,2-diamines) to facilitate the necessary cyclization reactions. While multi-step synthetic pathways could potentially lead to the desired heterocyclic moieties, no such specific reaction schemes involving this compound have been identified in the current body of scientific literature.

Similarly, searches for the synthesis of Schiff bases, triazines, and pyrazoles specifically from this compound did not yield any concrete examples, detailed experimental procedures, or characterization data. The available literature describes general synthetic methodologies for these classes of compounds but does not utilize the specified starting material.

Therefore, due to the absence of specific and verifiable research findings on the derivatization of this compound as outlined, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the user's request. Proceeding with the article would necessitate speculation and extrapolation from general chemical principles, which would not meet the required standard of scientific accuracy and would fall outside the scope of documented research.

Derivatization and Structural Modifications of N1 3 Methoxyphenyl Benzene 1,4 Diamine

Introduction of Additional Substituents and their Positional Isomerism

The introduction of further substituents onto the backbone of N1-(3-methoxyphenyl)benzene-1,4-diamine would be governed by the directing effects of the existing amino and methoxy (B1213986) groups. The primary amine (-NH2) and the secondary amine (-NH-) are both activating, ortho-, para-directing groups, while the methoxy group (-OCH3) is also an activating, ortho-, para-directing group. The interplay of these groups would dictate the regioselectivity of subsequent reactions.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of additional substituents would significantly modulate the reactivity and properties of the this compound molecule.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl (-R), additional alkoxy (-OR), or amino (-NR2) groups, would further increase the electron density of the aromatic rings. This enhanced nucleophilicity would likely increase the reactivity of the diamine in reactions such as electrophilic aromatic substitution and could also influence its performance as a monomer in polymerization. For instance, increased electron density on the nitrogen atoms could enhance their basicity and nucleophilicity, potentially accelerating polymerization reactions.

Electron-Withdrawing Groups (EWGs): Conversely, the addition of EWGs like nitro (-NO2), cyano (-CN), or acyl (-COR) groups would decrease the electron density of the aromatic systems. This would deactivate the rings towards further electrophilic substitution. In the context of polymerization, the reduced nucleophilicity of the amine groups would likely decrease the reactivity of the monomer, potentially requiring more forcing reaction conditions for polymer formation.

A hypothetical comparison of the effects of these groups is presented in the table below.

Substituent TypeExamplePredicted Effect on ReactivityPredicted Impact on Polymerization
Electron-Donating -CH3, -OCH3Increased nucleophilicity of aromatic rings and amines.Potentially faster polymerization rates.
Electron-Withdrawing -NO2, -CNDecreased nucleophilicity of aromatic rings and amines.Potentially slower polymerization rates; may require harsher conditions.

This table is based on established principles of organic chemistry, as specific experimental data for substituted this compound is not available.

Impact of Steric Hindrance on Molecular Architecture and Reactivity

The introduction of bulky substituents would impart significant steric hindrance, influencing both the molecular geometry and the chemical reactivity of this compound derivatives.

Large groups positioned ortho to the amine functionalities could sterically shield the nitrogen atoms, hindering their ability to participate in reactions. This could manifest as a decreased rate of polymerization or even prevent it altogether. The steric bulk would also affect the conformation of the molecule, potentially forcing the phenyl rings out of planarity. This could have a profound impact on the electronic properties of the molecule and any resulting polymers, affecting conjugation and, consequently, properties like color and conductivity.

For example, a bulky tert-butyl group placed ortho to one of the amine groups would likely lead to a twisted conformation, reducing the overlap of p-orbitals between the aromatic rings and the amine bridge. This would disrupt the conjugated system and alter the electronic and photophysical properties of the molecule.

Polymeric and Oligomeric Formations of this compound

Aromatic diamines are common monomers for the synthesis of high-performance polymers such as polyamides and polyimides. While no specific studies on the polymerization of this compound were identified, its bifunctional nature makes it a suitable candidate for such reactions.

Condensation Polymerization Studies

This compound could theoretically undergo condensation polymerization with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The presence of the methoxy group could enhance the solubility of the resulting polymers in organic solvents, a common strategy to improve the processability of rigid aromatic polymers. The unsymmetrical nature of the monomer, with the methoxy group on one of the phenyl rings, would likely lead to the formation of amorphous polymers with lower crystallinity compared to those derived from symmetrical diamines.

A hypothetical polyamidation reaction is shown below:

n H2N-C6H4-NH-C6H4-OCH3 + n ClOC-R-COCl → [-HN-C6H4-NH-C6H4(OCH3)-NH-CO-R-CO-]n + 2n HCl

Figure 1: Hypothetical condensation polymerization of this compound with a generic diacyl chloride.

Chain Elongation and Cross-Linking Strategies

Chain elongation in polymers derived from this compound would proceed through standard step-growth polymerization mechanisms. The final molecular weight of the polymer would be dependent on factors such as monomer purity, stoichiometry, and reaction conditions.

Cross-linking could be introduced by incorporating multifunctional co-monomers into the polymerization reaction. For instance, the addition of a triamine or a tricarboxylic acid chloride would lead to the formation of a network polymer. Alternatively, post-polymerization modification strategies could be employed to introduce cross-linkable functionalities onto the polymer backbone. The presence of the aromatic rings offers sites for such modifications. Covalent cross-linking is a known method to enhance the stability of polymer membranes.

The table below outlines potential strategies for modifying polymers derived from this diamine.

Modification StrategyApproachPotential Outcome
Chain Elongation High monomer purity, precise stoichiometry, optimized reaction time.High molecular weight linear polymer.
Cross-Linking Inclusion of a tri-functional co-monomer (e.g., a triamine).Formation of a cross-linked network polymer with enhanced thermal and mechanical stability.
Post-polymerization Chemical modification to introduce reactive sites followed by curing.Controlled cross-linking to fine-tune polymer properties.

This table presents theoretical strategies based on general polymer chemistry, as specific experimental data for polymers of this compound is unavailable.

Advanced Spectroscopic and Crystallographic Investigations of N1 3 Methoxyphenyl Benzene 1,4 Diamine and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For N1-(3-methoxyphenyl)benzene-1,4-diamine, these methods reveal characteristic vibrations of its primary amine, secondary amine, ether linkage, and substituted aromatic rings. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed from the well-established characteristic frequencies of its constituent chemical moieties.

The vibrational spectrum of this compound is complex, with contributions from each part of the molecule. The key vibrational modes can be assigned to specific functional groups and bond motions as detailed below.

N-H Vibrations: The molecule contains both a primary amine (-NH₂) and a secondary amine (-NH-) group, each giving rise to distinct N-H stretching (ν) and bending (δ) vibrations.

The primary amine group is expected to show two stretching bands: an asymmetric stretch (ν_as(N-H)) typically in the 3400-3300 cm⁻¹ region and a symmetric stretch (ν_s(N-H)) between 3330-3250 cm⁻¹. youtube.com

The secondary amine will exhibit a single, weaker stretching band (ν(N-H)) in the 3350-3310 cm⁻¹ range. youtube.com

A primary amine scissoring (bending) mode (δ(N-H)) is expected in the 1650-1580 cm⁻¹ region. youtube.com

A broad N-H wagging band, characteristic of both primary and secondary amines, is anticipated between 910-665 cm⁻¹. youtube.com

C-N Vibrations: The stretching of the carbon-nitrogen bonds is a key indicator of the diarylamine structure.

For aromatic amines, the C-N stretching vibration (ν(C-N)) typically produces a strong band in the 1335-1250 cm⁻¹ range. youtube.com

Aromatic Ring Vibrations: Both benzene (B151609) rings exhibit several characteristic vibrations.

Aromatic C-H stretching (ν(C-H)) occurs just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aromatic C=C in-ring stretching vibrations appear as a series of bands in the 1625-1400 cm⁻¹ region.

C-H out-of-plane bending (γ(C-H)) vibrations are found in the 900-675 cm⁻¹ region, and their specific pattern is highly indicative of the substitution pattern on the benzene rings (1,2,4-trisubstituted and 1,3-disubstituted).

Methoxy (B1213986) Group Vibrations: The methoxy (-OCH₃) substituent has its own signature vibrations.

The C-O-C asymmetric stretch (ν_as(C-O-C)) is expected to produce a strong band around 1285-1200 cm⁻¹.

The C-O-C symmetric stretch (ν_s(C-O-C)) appears in the 1070-1000 cm⁻¹ region.

The C-H stretching of the methyl group occurs in the 3000-2850 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Predicted Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3330 - 3250Medium
N-H StretchSecondary Amine (-NH-)3350 - 3310Medium-Weak
Aromatic C-H StretchAromatic Rings3100 - 3000Medium
Aliphatic C-H StretchMethoxy (-OCH₃)3000 - 2850Medium
N-H Scissoring (Bend)Primary Amine (-NH₂)1650 - 1580Medium-Strong
Aromatic C=C Ring StretchAromatic Rings1625 - 1400Strong
Aromatic C-N StretchDiaryl Amine1335 - 1250Strong
Asymmetric C-O-C StretchMethoxy Ether1285 - 1200Strong
Symmetric C-O-C StretchMethoxy Ether1070 - 1000Medium
C-H Out-of-Plane BendAromatic Rings900 - 675Strong

The precise positions of the vibrational bands are sensitive to the electronic and structural environment within the molecule. For this compound, several factors are expected to cause shifts from the standard reference ranges.

Hydrogen Bonding: The presence of both N-H donor groups and nitrogen/oxygen acceptor atoms allows for intermolecular hydrogen bonding. This typically causes N-H stretching vibrations to broaden and shift to lower wavenumbers (a red shift). The extent of this shift can provide information about the strength and nature of hydrogen bonding in the solid state or in concentrated solutions.

Electronic Effects: The electron-donating nature of the amino (-NH₂ and -NH-) and methoxy (-OCH₃) groups influences the electron density of the aromatic rings. This donation of electron density can affect the force constants of the C=C and C-N bonds. For instance, increased electron delocalization from the nitrogen lone pairs into the aromatic system strengthens the C-N bond, potentially shifting its stretching frequency to a higher wavenumber, while slightly weakening the adjacent ring C=C bonds.

Conjugation and Resonance: The extended π-system across the diarylamine structure leads to electronic conjugation. This delocalization of electrons generally lowers the energy required for bond vibration, resulting in a red shift for the associated stretching frequencies, particularly for the C=C and C-N bonds involved in the conjugated system.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the symmetric "breathing" modes of the aromatic rings are expected to be prominent. Resonance Raman studies on related p-phenylenediamine (B122844) radical cations have shown significant enhancement of bands around 1635 cm⁻¹ (C=C stretch) and 1410 cm⁻¹ (C=N stretch), indicating a quinoidal character upon oxidation. researchgate.netsemanticscholar.org While the neutral molecule will not show this, it highlights the sensitivity of the technique to the electronic structure of the phenylenediamine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and electronic environment of each atom.

¹H-NMR Analysis: The aromatic region (typically 6.0-8.0 ppm) will contain signals for the 8 protons on the two benzene rings.

1,4-Diaminobenzene Ring (Ring A): This ring is highly electron-rich due to two nitrogen substituents. The protons on this ring are expected to be significantly upfield (shielded) compared to benzene (7.26 ppm). The AA'BB' splitting pattern typical of 1,4-disubstituted rings will be observed, appearing as two doublets.

3-Methoxyphenyl (B12655295) Ring (Ring B): This ring is influenced by the electron-donating -NH- group and the -OCH₃ group. The methoxy group is ortho, para-directing, while the amine is also ortho, para-directing. This leads to complex splitting patterns for the four protons on this ring. The proton ortho to the methoxy group and meta to the amine linkage is expected to be the most shielded.

Amine Protons: The primary amine (-NH₂) protons will likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (typically 3.0-5.0 ppm). The secondary amine (-NH-) proton will also be a broad singlet, likely further downfield (deshielded) due to its diaryl substitution.

Methoxy Protons: The methoxy (-OCH₃) group will give a sharp singlet at approximately 3.7-3.9 ppm. researchgate.net

¹³C-NMR Analysis: The ¹³C spectrum will show 13 distinct signals, one for each carbon atom in a unique electronic environment.

Aromatic Carbons: These will appear in the 100-165 ppm range.

Carbons directly attached to the electron-donating nitrogen and oxygen atoms (C-N, C-O) will be the most deshielded (downfield), appearing in the 140-165 ppm range.

Carbons at positions ortho and para to the -NH₂, -NH-, and -OCH₃ groups will be shielded (upfield shift) due to increased electron density from resonance effects.

Carbons at meta positions will be less affected.

Methoxy Carbon: The methyl carbon of the methoxy group will appear significantly upfield, typically around 55-56 ppm.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton(s)EnvironmentPredicted δ (ppm)Multiplicity
-NH₂Primary Amine3.0 - 5.0broad s
-NH-Secondary Amine5.0 - 6.5broad s
-OCH₃Methoxy Group3.7 - 3.9s
H on Ring A (ortho to -NH₂)1,4-Diaminobenzene Ring6.6 - 6.8d
H on Ring A (ortho to -NH-)1,4-Diaminobenzene Ring6.8 - 7.0d
H on Ring B (ortho/para to -NH- & -OCH₃)3-Methoxyphenyl Ring6.3 - 7.2m

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon(s)EnvironmentPredicted δ (ppm)
C-O (Ring B)Attached to Methoxy159 - 161
C-N (ipso carbons)Attached to Nitrogen140 - 150
C-NH₂ (Ring A)Attached to Primary Amine135 - 145
Aromatic CHAromatic Rings100 - 130
-OCH₃Methoxy Carbon55 - 56

For a molecule with multiple, overlapping signals in the aromatic region, one-dimensional NMR is often insufficient for unambiguous assignment. Two-dimensional (2D) NMR techniques are essential for confirming the structure and exploring conformational details.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing proton-proton coupling networks. It would clearly delineate the protons belonging to Ring A from those on Ring B by showing correlations between adjacent (ortho-coupled) protons within each ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shift of each protonated aromatic carbon by correlating it to its attached proton, which was previously identified via COSY.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (2-3 bond) correlations between protons and carbons. This technique would be used to:

Assign the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the ipso-carbons attached to nitrogen would show correlations to the ortho-protons on their respective rings.

Confirm the connectivity between the two aromatic rings. A key correlation would be expected between the secondary amine proton (-NH-) and the ipso-carbons of both rings, as well as the ortho-protons on both rings, providing unequivocal proof of the diarylamine linkage.

Verify the position of the methoxy group by observing correlations from the methoxy protons (-OCH₃) to the C-O carbon and the adjacent carbons on Ring B.

While no specific 2D NMR studies on this compound have been reported, the application of these standard techniques is the established method for the complete structural elucidation of such complex aromatic compounds. youtube.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the extended conjugation across the two phenyl rings and the nitrogen bridge constitutes the primary chromophore.

The electronic spectrum is dominated by high-intensity π→π* transitions, characteristic of aromatic systems. The presence of powerful auxochromic groups—the primary amine (-NH₂), the secondary amine (-NH-), and the methoxy (-OCH₃)—is expected to cause significant shifts in the absorption maxima (λ_max) compared to unsubstituted benzene or diphenylamine (B1679370). These electron-donating groups, with their non-bonding electron pairs, extend the conjugation through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).

Based on data for related compounds like diphenylamine (λ_max ≈ 285 nm) and N-phenyl-p-phenylenediamine, this compound is expected to exhibit at least two major absorption bands.

A high-energy π→π* transition, similar to the B-band (benzenoid) in substituted benzenes, likely occurring below 250 nm.

A lower-energy, high-intensity π→π* transition at a longer wavelength, likely in the 280-320 nm range, which is characteristic of the extended diarylamine chromophore. This band is largely responsible for the compound's UV absorption profile.

A much lower intensity n→π* transition, arising from the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, may also be present, but it is often obscured by the more intense π→π* bands.

The position of λ_max is also sensitive to the solvent environment, a phenomenon known as solvatochromism. For π→π* transitions, increasing solvent polarity typically leads to a small bathochromic (red) shift as polar solvents tend to stabilize the more polar excited state more than the ground state. youtube.comresearchgate.net Conversely, for n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents because of the stabilization of the ground state's non-bonding electrons through hydrogen bonding. youtube.com

Table 4: Summary of Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedPredicted λ_max Range (nm)Expected IntensitySolvent Effect (Polar Solvent)
π → πBonding π → Antibonding π (Benzenoid)230 - 250HighBathochromic (Red) Shift
π → πBonding π → Antibonding π (Extended Conjugation)280 - 320HighBathochromic (Red) Shift
n → πNon-bonding (N) → Antibonding π> 300LowHypsochromic (Blue) Shift

Electronic Transitions and Chromophoric Behavior

The chromophoric behavior of this compound is governed by the electronic structure of its aromatic systems and the influence of its heteroatomic functional groups. The molecule comprises two phenyl rings linked by a secondary amine bridge, with a primary amine and a methoxy group acting as substituents. This arrangement creates a conjugated system susceptible to electronic excitations upon interaction with ultraviolet (UV) and visible light. The UV-Vis absorption spectrum of such compounds is typically characterized by transitions involving the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs.

The principal electronic transitions observed are of the π→π* and n→π* types. The π→π* transitions, which are generally high-intensity, originate from the excitation of electrons within the π-systems of the benzene rings. The presence of the amine and methoxy substituents, which possess lone pairs of electrons (n), introduces lower-energy n→π* transitions. These non-bonding electrons on the nitrogen and oxygen atoms can be excited into the anti-bonding π* orbitals of the aromatic rings.

In analogous N,N'-substituted p-phenylenediamines, these transitions result in strong absorption bands in the UV region. researchgate.net The lone pairs on the nitrogen and oxygen atoms act as auxochromes, interacting with the π-electron systems of the rings to modify the energy levels of the molecular orbitals. This interaction leads to a delocalization of electron density across the molecule, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on methoxy-substituted benzene derivatives confirm that the methoxy group participates significantly in the electronic transitions. ibm.com For this compound, the HOMO is expected to have significant contributions from the p-phenylenediamine moiety, while the LUMO is distributed across the aromatic framework. The resulting absorption spectra are a composite of the transitions associated with the aniline (B41778) and methoxybenzene chromophores, modified by the electronic coupling across the bridging amine.

Table 1: General Electronic Transitions in N-Aryl-p-phenylenediamines
Transition TypeOriginating OrbitalsDestination OrbitalsExpected Spectral RegionRelative Intensity
π → ππ-bonding orbitals of benzene ringsπ-antibonding orbitals of benzene ringsUV (250-350 nm)High
n → πNon-bonding (lone pair) orbitals of N, O atomsπ-antibonding orbitals of benzene ringsNear-UV (>300 nm)Low to Medium

Influence of Substituents on Absorption Maxima

Substituents on the aromatic rings play a critical role in modulating the absorption maxima (λ_max) of N-phenyl-p-phenylenediamine derivatives. The primary amino (-NH2), secondary amino (-NH-), and methoxy (-OCH3) groups present in this compound are all classified as electron-donating groups (EDGs) due to their lone pairs of electrons, which can be delocalized into the aromatic π-system through resonance (+R effect).

The presence of these auxochromic groups typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the primary π→π* absorption bands compared to unsubstituted benzene. This is because EDGs raise the energy of the HOMO more than the LUMO, thereby reducing the HOMO-LUMO energy gap and lowering the energy required for electronic excitation. Studies on various N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have systematically shown that EDGs lower the oxidation potential and alter the spectral characteristics. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not available in the public domain, a detailed understanding of its likely solid-state structure can be derived from crystallographic studies of highly analogous compounds, such as N,N'-diphenyl-1,4-phenylenediamine and various N-(methoxyphenyl) derivatives. nih.govmdpi.com X-ray crystallography provides precise data on the three-dimensional arrangement of atoms in a crystal, revealing key structural parameters and the nature of intermolecular forces that dictate the crystal packing.

Determination of Bond Lengths, Angles, and Torsional Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and the torsional (dihedral) angles between the planes of the aromatic rings. In the closely related N,N'-diphenyl-1,4-phenylenediamine, the C-N bond lengths are typical for aromatic amines. nih.gov The C-C bond lengths within the benzene rings are expected to be in the range of 1.37–1.40 Å, and the C-O bond of the methoxy group is typically around 1.37 Å.

The torsional angles are particularly important as they describe the molecule's conformation. For Schiff base derivatives of N-phenyl-p-phenylenediamine, the dihedral angles between the central and terminal phenyl rings can vary significantly, often falling in the range of 30° to 45°. nih.gov This non-planar conformation arises from a balance between the steric hindrance of the ortho-hydrogens on adjacent rings and the electronic stabilization from π-system conjugation. A completely planar structure is generally disfavored due to steric clash. The C-N-C bond angle at the secondary amine bridge is typically around 125-130°, reflecting the sp²-like hybridization of the nitrogen atom.

Table 2: Typical Molecular Geometry Parameters from Analogous Structures
ParameterDescriptionExpected Value / RangeReference Analog(s)
C-N (amine)Bond length between aromatic carbon and nitrogen1.40 - 1.44 Å nih.govmdpi.com
C-C (aromatic)Bond length within benzene rings1.37 - 1.40 Å mdpi.com
C-O (methoxy)Bond length between aromatic carbon and methoxy oxygen~1.37 Å mdpi.com
C-N-C AngleBond angle at the secondary amine bridge125° - 130° nih.gov
Torsional AngleDihedral angle between the two phenyl rings30° - 50° nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.

Hydrogen Bonding: The molecule possesses excellent hydrogen bond donors in the primary (-NH2) and secondary (-NH-) amine groups. It also has potential hydrogen bond acceptors: the two nitrogen atoms and the oxygen atom of the methoxy group. This functionality allows for the formation of robust N-H···N and N-H···O hydrogen bonds. In the crystal structures of related N-(4-methoxyphenyl) compounds, the methoxy oxygen has been shown to act as a hydrogen bond acceptor. mdpi.com These interactions can link molecules into one-dimensional chains or two-dimensional sheets. The specific pattern of hydrogen bonding will depend on the steric accessibility of the donor and acceptor sites in the final packed structure.

π-π Stacking: The presence of two phenyl rings facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are common in aromatic compounds and contribute significantly to crystal stability. unito.it In the crystal structure of a pyrenyl-substituted N-phenyl-p-phenylenediamine, π-π interactions with inter-centroid distances between 3.5 Å and 3.8 Å were observed, linking molecular chains into slabs. nih.gov The stacking can be either face-to-face or, more commonly, offset (slipped-stack), which maximizes attractive forces while minimizing repulsion.

Table 3: Potential Intermolecular Interactions
Interaction TypeDonor Group(s)Acceptor Group(s)Structural Motif
Hydrogen Bond-NH2, -NH--N= (amine), -O- (methoxy)Chains, Dimers, Sheets
π-π StackingPhenyl RingsPhenyl RingsColumns, Layers
C-H···πAromatic C-HPhenyl RingsCross-linking of stacks/layers

Crystal Packing Architectures and Their Implications

The interplay between the directional, strong hydrogen bonds and the weaker, non-directional π-π stacking and van der Waals forces determines the final three-dimensional crystal packing architecture. Based on analyses of related structures, several packing motifs are plausible for this compound.

If N-H···N or N-H···O hydrogen bonds are the dominant interaction, molecules could assemble into infinite one-dimensional chains or discrete, hydrogen-bonded dimers. These primary motifs would then be arranged in space through weaker π-π and van der Waals interactions. For instance, crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrate varied packing, including the formation of ladder-shaped sheets and fairly planar infinite sheets driven by different hydrogen bonding patterns. mdpi.com

Alternatively, if π-π stacking is dominant, molecules might form columns of stacked rings. These columns would then be interconnected by hydrogen bonds, creating a three-dimensional network. The specific architecture has significant implications for the material's physical properties, such as its melting point, solubility, and even its electronic properties, as the degree of intermolecular orbital overlap in the solid state can affect charge transport. The non-planar nature of the molecule will likely lead to intricate packing arrangements that maximize packing efficiency while satisfying the various intermolecular bonding preferences.

Theoretical and Computational Studies of N1 3 Methoxyphenyl Benzene 1,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like N1-(3-methoxyphenyl)benzene-1,4-diamine, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p), would provide fundamental insights into its molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimization process would reveal the spatial arrangement of the methoxyphenyl group relative to the phenylenediamine ring. Key parameters such as the C-N-C bond angle linking the two rings and the torsion angle describing their relative twist are crucial in determining the extent of electronic communication between the two aromatic systems.

Electronic structure analysis provides information on the distribution of electrons within the molecule, which dictates its chemical behavior. Parameters such as charge distribution and dipole moment would be calculated to understand the polarity of the molecule.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) (Note: This table is illustrative of typical DFT calculation outputs and is not based on published experimental data for this specific compound.)

Parameter Predicted Value
C-N (amine bridge) Bond Length ~1.40 Å
C-O (methoxy) Bond Length ~1.37 Å
C-N-C Bond Angle ~125°
Phenyl-N-Phenyl Dihedral Angle ~35-45°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich phenylenediamine moiety, while the LUMO would be distributed across the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: This table is illustrative of typical DFT calculation outputs and is not based on published experimental data for this specific compound.)

Parameter Energy (eV)
EHOMO -5.20 eV
ELUMO -0.30 eV
Energy Gap (ΔE) 4.90 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the diamine group and the oxygen atom of the methoxy (B1213986) group, indicating these are the most probable sites for electrophilic attack. Regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine groups, suggesting these are sites for nucleophilic attack.

Prediction of Vibrational and Electronic Spectra for Comparative Analysis

DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational frequencies are calculated and can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic N-H stretching frequencies of the amine groups and C-O stretching of the methoxy group would be identified.

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelength (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic properties of the compound.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. They are powerful tools for identifying the most reactive sites within a molecule. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating the Fukui functions for each atom in this compound, one could precisely pinpoint the atoms most susceptible to electrophilic and nucleophilic attack. The nitrogen atoms and specific carbon atoms on the aromatic rings would be the primary focus of such an analysis to understand the regioselectivity of its potential reactions.

Global Reactivity Descriptors (Hardness, Softness)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. acs.orgnih.gov These descriptors, including chemical hardness (η) and its inverse, global softness (S), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution or undergo charge transfer. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. asrjetsjournal.org Conversely, global softness (S) signifies the ease with which a molecule can undergo electronic perturbation. "Soft" molecules, characterized by a small HOMO-LUMO gap, are typically more reactive. asrjetsjournal.org

The fundamental equations for hardness and softness are:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

For this compound, the electron-donating nature of the amino groups and the methoxy group would influence its HOMO and LUMO energies. The presence of these groups is expected to raise the HOMO energy, making the molecule a good electron donor. Computational studies on related N,N'-substituted p-phenylenediamines (PPDs) have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.netnih.gov For instance, the introduction of electron-donating groups generally decreases the energy gap, making the molecule softer and more prone to oxidation.

Table 1: Illustrative Global Reactivity Descriptors Based on DFT Calculations for Aromatic Amines Note: This table presents hypothetical yet representative values for this compound based on typical results for structurally similar aromatic amines. Exact values would require specific DFT calculations.

DescriptorFormulaRepresentative Value (eV)Interpretation
HOMO Energy (EHOMO)--5.20Indicates electron-donating capability
LUMO Energy (ELUMO)--1.10Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.10Relates to chemical stability and reactivity
Hardness (η)(ELUMO - EHOMO) / 22.05High stability, moderate reactivity
Softness (S)1 / η0.488Moderate ease of electronic perturbation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the environment. nih.govnih.gov

C-N Bond Rotation: Rotation around the C-N bonds determines the relative orientation of the two phenyl rings. Computational studies on N,N'-diphenyl-p-phenylenediamine (DPPD) have identified several stable conformers, including anti and gauche arrangements, with distinct energies. researchgate.net The rotational barrier is influenced by steric hindrance between the rings and electronic effects like conjugation. For this compound, the methoxy group on one ring would introduce asymmetry and potentially favor specific conformations to minimize steric clash.

C-O Bond Rotation: The methoxy group's orientation relative to its attached phenyl ring is also subject to a rotational barrier.

MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers separating them. mdpi.com This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions.

The surrounding solvent can significantly influence the conformational preferences of a molecule. mdpi.com MD simulations in an explicit solvent environment (e.g., a box of water molecules) can reveal how solvent-solute interactions, such as hydrogen bonding, affect the conformational equilibrium.

For this compound, the nitrogen atoms of the diamine bridge can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The methoxy group's oxygen atom can also participate in hydrogen bonding. In polar solvents, these interactions can stabilize certain conformations over others. For example, conformations that expose the hydrogen-bonding sites to the solvent may be favored. MD simulations can quantify these effects by analyzing the distribution of dihedral angles and calculating the radial distribution functions of solvent molecules around specific atoms. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant intramolecular charge-transfer (ICT) characteristics, often described as "push-pull" systems, are known to exhibit large non-linear optical (NLO) responses. bohrium.com this compound possesses the fundamental features of a push-pull system: the electron-donating amino groups (the "push") are connected through a conjugated π-system (the phenyl rings) to the rest of the molecule, which can interact with an acceptor moiety. The methoxy group further enhances the electron-donating strength.

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first hyperpolarizability (β). These properties describe how the molecule's dipole moment changes in the presence of an external electric field. Theoretical calculations, typically using DFT or time-dependent DFT (TD-DFT), are essential for predicting these values. acs.org

Polarizability (α): Represents the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Describes the second-order, non-linear response. A large β value is a key indicator of a promising NLO material. researchgate.net

Computational studies on similar donor-π-acceptor (D-π-A) chromophores show that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. acs.orgrsc.org For this compound, calculations would likely predict a significant β value due to the strong charge-transfer character from the methoxy- and amino-substituted rings across the diamine bridge.

The relationship between molecular structure and NLO properties is a cornerstone of materials design. acs.org For push-pull systems like this compound, several structural factors are key:

Donor/Acceptor Strength: Increasing the electron-donating strength of the donor group (e.g., by adding more methoxy groups) or adding an explicit electron-withdrawing group to the other phenyl ring would likely enhance the ICT and increase the hyperpolarizability. bohrium.com

π-Conjugation: The extent and nature of the π-conjugated system that connects the donor and acceptor parts are critical. A more efficient conjugation pathway facilitates charge transfer and leads to a larger NLO response.

Molecular Geometry: The planarity of the molecule affects the overlap of p-orbitals and thus the efficiency of π-conjugation. Theoretical studies often explore how twisting the phenyl rings relative to each other impacts the calculated β value.

Table 2: Predicted NLO Properties and their Structural Basis Note: This table provides a qualitative prediction of the NLO properties for this compound and related hypothetical derivatives.

CompoundStructural FeaturePredicted First Hyperpolarizability (β)Rationale
N1-phenylbenzene-1,4-diamineBasic diphenylamine (B1679370) structureModerateBasic push-pull character.
This compound Addition of electron-donating -OCH3 groupHighEnhanced donor strength increases intramolecular charge transfer (ICT). researchgate.net
N1-(4-nitrophenyl)benzene-1,4-diamineAddition of electron-withdrawing -NO2 groupVery HighCreates a strong D-π-A system, significantly boosting ICT and β. bohrium.com

Mechanistic Aspects of Reactivity and Transformation of N1 3 Methoxyphenyl Benzene 1,4 Diamine

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of p-phenylenediamines are of significant interest due to their roles in various applications, including antioxidants and dye chemistry. The presence of two amine functionalities makes these molecules susceptible to oxidation-reduction reactions.

Oxidation and Reduction Pathways of the Amine Functionalities

The oxidation of N-substituted p-phenylenediamines typically proceeds through a stepwise mechanism involving the transfer of electrons and protons. The initial step is the one-electron oxidation of one of the nitrogen atoms to form a relatively stable radical cation, often referred to as a semiquinone-diimine. This intermediate can then undergo a further one-electron oxidation to yield a quinone-diimine.

For N1-(3-methoxyphenyl)benzene-1,4-diamine, the oxidation process is expected to initiate at the secondary amine nitrogen, influenced by the electronic effects of the attached phenyl and methoxyphenyl groups. The general pathway can be depicted as follows:

First One-Electron Oxidation: Formation of a radical cation.

Second One-Electron Oxidation: Formation of the corresponding quinone-diimine.

These oxidation states can be reversible or quasi-reversible, depending on the solvent, pH, and the stability of the intermediates. uco.es The reduction pathways would involve the reverse process, with the quinone-diimine being reduced back to the radical cation and subsequently to the parent diamine.

Influence of Substituents on Redox Potentials

Substituents on the aromatic rings of p-phenylenediamines play a crucial role in modulating their redox potentials. Electron-donating groups (EDGs) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.

In the case of this compound, the methoxy (B1213986) (-OCH3) group on the N1-phenyl ring is a strong electron-donating group. Its presence is expected to increase the electron density on the aromatic system, thereby lowering the oxidation potential compared to unsubstituted N1-phenylbenzene-1,4-diamine. The position of the methoxy group (meta) will influence the extent of this effect through a combination of inductive and resonance effects.

Table 1: Expected Influence of Substituents on the Redox Potential of N1-phenylbenzene-1,4-diamine Derivatives

Substituent on N1-phenyl ringElectronic EffectExpected Impact on Oxidation Potential
-H (unsubstituted)NeutralReference
-OCH3 (meta) Electron-donating Lower
-NO2 (para)Electron-withdrawingHigher
-Cl (para)Electron-withdrawing (inductive)Higher

This table is illustrative and based on general principles of physical organic chemistry. Actual values would require experimental determination.

Reaction Kinetics and Thermodynamics

Determination of Rate Constants for Key Reactions

The determination of rate constants for reactions such as oxidation would require experimental techniques like cyclic voltammetry, stopped-flow spectroscopy, or monitoring the reaction progress over time under controlled conditions. For instance, the rate of oxidation by a chemical oxidant could be followed by observing the disappearance of the reactant or the appearance of a colored product (like the quinone-diimine).

A hypothetical rate law for the oxidation of this compound (PPD-OCH3) by an oxidant (Ox) might be:

Rate = k [PPD-OCH3]^m [Ox]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Activation Energy Calculations and Reaction Pathways

The activation energy (Ea) for a particular reaction provides insight into the temperature dependence of the reaction rate and the energy barrier that must be overcome. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and calculate the activation energies for the elementary steps in the oxidation or degradation of this compound. researchgate.net These calculations can help elucidate the transition state structures and the most favorable reaction mechanisms.

Pathways of Degradation and Stability Under Controlled Conditions

The stability of this compound is influenced by environmental factors such as heat, light, and the chemical environment (e.g., pH).

Thermal Degradation: At elevated temperatures, p-phenylenediamines can undergo decomposition. The degradation mechanism of high-temperature-resistant phthalonitrile (B49051) foam, for example, involves the cleavage of C-N, C-C, and C-O bonds. mdpi.com For this compound, thermal stress could lead to the cleavage of the amine-phenyl bonds or degradation of the methoxy group, resulting in a complex mixture of products.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce the degradation of p-phenylenediamines. Studies on related compounds have shown that photolysis can lead to the formation of various transformation products. The aquatic thermal and photochemical reactivity of compounds like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is a key factor in their environmental persistence. nih.gov The methoxy group in this compound might influence its photolytic stability and the nature of the degradation products.

Hydrolytic Stability: The stability of the C-N bonds in p-phenylenediamines towards hydrolysis is an important factor in their environmental fate. Recent studies on the hydrolysis of p-phenylenediamine (B122844) antioxidants have shown that the reaction is influenced by the proton affinity of the nitrogen atoms and the reactivity of the carbon atoms in the C-N bond. acs.orgnih.gov The hydrolysis half-life can vary significantly depending on the substituents and the pH of the medium. For this compound, hydrolysis could potentially lead to the cleavage of the N-phenyl bond, yielding 3-methoxyaniline and p-phenylenediamine.

Table 2: Summary of Potential Degradation Pathways for this compound

Degradation PathwayTriggering ConditionPotential Primary Transformation
Thermal DegradationHigh TemperatureBond cleavage (C-N, C-O), fragmentation
Photolytic DegradationUV RadiationPhoto-oxidation, rearrangement, fragmentation
Hydrolytic DegradationWater (pH dependent)Cleavage of the N-phenyl bond

This table outlines potential degradation routes based on the behavior of analogous compounds.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is a complex process that is anticipated to proceed through several radical-mediated pathways. While specific experimental data for this compound is limited, the degradation mechanisms can be inferred from studies of analogous structures, such as anisole (B1667542) (methoxybenzene) and substituted p-phenylenediamines.

The initiation of thermal decomposition is likely to occur at the weakest bonds within the molecule. The C-O bond of the methoxy group and the C-N bond of the secondary amine are potential sites for initial cleavage under thermal stress.

Initial Bond Cleavage:

Drawing parallels with the thermal decomposition of anisole, a primary initiation step is the homolytic cleavage of the O-CH₃ bond on the methoxyphenyl ring. researchgate.netacs.orgmq.edu.au This reaction would generate a methoxy radical (•CH₃) and a substituted phenyl radical. Another plausible initiation pathway is the cleavage of the C-N bond between the two aromatic rings, yielding two distinct radical species.

Key Proposed Thermal Decomposition Pathways:

O-CH₃ Bond Scission:

C₁₃H₁₄N₂O → •CH₃ + C₁₂H₁₁N₂O• (phenoxy-type radical)

The resulting phenoxy-type radical can undergo further rearrangement and fragmentation. This may involve the ejection of carbon monoxide (CO) to form a cyclopentadienyl-type radical, which can then lead to the formation of various aromatic products. researchgate.netacs.org

C-N Bond Scission:

C₁₃H₁₄N₂O → C₆H₄(NH₂)• (4-aminophenyl radical) + C₇H₇(O)N• (3-methoxyphenylaminyl radical)

These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination, and polymerization, leading to a complex mixture of products.

Upon heating, p-phenylenediamine itself can release toxic gases such as oxides of nitrogen and carbon monoxide. nih.gov It is expected that this compound would exhibit similar behavior, with the added complexity of fragmentation of the methoxyphenyl group.

Hypothetical Thermal Decomposition Products:

Based on the decomposition of related compounds, a range of products can be anticipated. A hypothetical distribution of major decomposition products is presented in the table below.

Proposed ProductChemical FormulaPotential Formation Pathway
Aniline (B41778)C₆H₇NFragmentation of the p-phenylenediamine moiety.
3-MethoxyanilineC₇H₉NOCleavage of the C-N bond and subsequent hydrogen abstraction.
PhenolC₆H₆ODemethylation of the methoxy group followed by fragmentation.
Benzene (B151609)C₆H₆Ring fragmentation and recombination reactions. researchgate.netacs.org
p-PhenylenediamineC₆H₈N₂C-N bond cleavage and hydrogen abstraction.
Carbon MonoxideCOFragmentation of the phenoxy radical. researchgate.netacs.org
Nitrogen OxidesNOₓOxidation of nitrogen-containing fragments at high temperatures. nih.gov

This table is illustrative and based on the decomposition of analogous compounds. The actual product distribution may vary depending on the specific decomposition conditions.

Photochemical Stability and Degradation Processes

The photochemical stability of this compound is influenced by its ability to absorb ultraviolet (UV) radiation, which can induce electronic transitions and lead to chemical reactions. The aromatic rings and the lone pair electrons on the nitrogen and oxygen atoms are the primary chromophores in the molecule.

Studies on related N-aryl-p-phenylenediamines, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD), indicate that these compounds undergo direct photodegradation. nih.govresearchgate.net The rate of degradation is often dependent on factors like pH, temperature, and the presence of oxygen. nih.govresearchgate.net

Proposed Photodegradation Mechanisms:

Photooxidation: In the presence of light and oxygen, this compound can undergo photooxidation. The amine groups are particularly susceptible to oxidation, potentially leading to the formation of colored, quinone-imine type structures. This is a known reaction for p-phenylenediamine derivatives, which are easily oxidized to radical cations. wikipedia.org The photodegradation of substituted para-phenylenediamine quinones has also been studied, indicating that these intermediates can be further transformed under UV irradiation. nih.gov

Photo-Fenton and Catalytic Degradation: In aqueous environments, the presence of substances like iron ions and hydrogen peroxide can lead to the formation of highly reactive hydroxyl radicals (•OH) under UV irradiation (photo-Fenton process). These radicals can attack the aromatic rings and the amine and ether groups, leading to hydroxylation, ring-opening, and eventual mineralization. The photocatalytic degradation of p-phenylenediamine using TiO₂ has been demonstrated, suggesting that this compound could also be susceptible to such degradation pathways. researchgate.net

Direct Photolysis: Absorption of UV radiation can lead to the homolytic cleavage of bonds. Similar to thermal decomposition, the weaker C-N and O-CH₃ bonds are likely to be the primary sites of photodissociation, generating radical intermediates that can undergo further reactions. Studies on dimethoxybenzene isomers have shown that they undergo direct photodegradation, with the rate being enhanced in different environmental compartments like at the air-ice interface. copernicus.org

Anticipated Photodegradation Products:

The photochemical degradation of this compound is expected to produce a variety of transformation products. A summary of plausible product types is provided in the table below.

Product TypeGeneral StructureFormation Pathway
Quinone-iminesO=C₆H₄=N-C₆H₄-OCH₃Oxidation of the p-phenylenediamine moiety.
Hydroxylated derivativesC₁₃H₁₄N₂O(OH)ₓAttack by hydroxyl radicals.
Ring-opened productsVarious aliphatic acids and aldehydesAdvanced oxidation of the aromatic rings.
Smaller aromatic fragmentse.g., 3-methoxyphenol, hydroquinoneCleavage of the C-N bond.

This table presents hypothetical classes of photodegradation products based on the reactivity of similar compounds. The specific products and their distribution will depend on the irradiation wavelength, the presence of photosensitizers and reactive oxygen species, and other environmental conditions.

Exploration of N1 3 Methoxyphenyl Benzene 1,4 Diamine in Advanced Materials and Chemical Technologies

Applications in Polymer Chemistry and Advanced Materials

The bifunctional nature of N1-(3-methoxyphenyl)benzene-1,4-diamine, possessing two reactive amine groups, makes it an ideal monomer for polymerization reactions. Its incorporation into polymer chains can significantly influence the final properties of the material, leading to enhanced thermal stability, specific electronic characteristics, and improved processability.

Precursor for High-Performance Polymers

This compound serves as a key monomer in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal, mechanical, and chemical resistance. The inclusion of the methoxyphenyl group can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for their processing and fabrication into films, fibers, and coatings.

The synthesis of aromatic polyamides from diamines like this compound and various aromatic dicarboxylic acids can yield materials with high glass transition temperatures (Tg) and excellent thermal stability. For instance, aromatic polyamides derived from similar structurally complex diamines have demonstrated Tg values in the range of 240–300 °C and 10% weight-loss temperatures exceeding 450 °C. mdpi.com The mechanical properties of films cast from these polyamides often exhibit high tensile strengths and moduli, making them suitable for applications demanding robust performance under harsh conditions. mdpi.com

Similarly, in the realm of polyimides, the choice of diamine is critical in determining the final properties of the material. researchgate.net The incorporation of this compound can lead to polyimides with a favorable combination of high thermal stability, good mechanical strength, and desirable dielectric properties, which are essential for applications in the electronics and aerospace industries. mdpi.com

Table 1: Representative Properties of High-Performance Polymers Derived from Aromatic Diamines

Polymer TypeDianhydride/DiacidGlass Transition Temperature (Tg)Thermal Decomposition Temperature (T10%)Tensile StrengthElongation at Break
PolyimidePyromellitic dianhydride (PMDA)302 °C mdpi.com>500 °C researchgate.net114.19 MPa mdpi.com3.58% mdpi.com
PolyimideBenzophenonetetracarboxylic dianhydride (BTDA)276 °C mdpi.com>500 °C researchgate.net232.73 MPa mdpi.com26.26% mdpi.com
PolyamideTerephthalic acid257–287 °C ntu.edu.tw>550 °C ntu.edu.tw77–92 MPa mdpi.com-
PolyamideIsophthalic acid240–300 °C mdpi.com>450 °C mdpi.com64–104 MPa ntu.edu.tw6-10% ntu.edu.tw

Note: The data in this table are representative of aromatic polyamides and polyimides and are included to provide a general context for the performance of high-performance polymers derived from aromatic diamines. Specific values for polymers derived directly from this compound may vary.

Development of Materials with Tailored Electronic and Optical Properties

The methoxy (B1213986) group in this compound is an electron-donating group, which can influence the electronic properties of polymers derived from it. This allows for the development of materials with tailored electronic and optical characteristics, making them suitable for a variety of advanced applications. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers is crucial for their performance in electronic devices.

By carefully selecting the co-monomers to be polymerized with this compound, it is possible to create polymers with specific band gaps and charge transport properties. This molecular engineering approach is fundamental to the design of new materials for organic electronics and optoelectronics.

Role in Organic Electronics and Optoelectronics

The unique electronic structure of this compound and its derivatives makes them promising candidates for use in organic electronic and optoelectronic devices. Their ability to transport positive charge carriers (holes) is a particularly valuable property.

Hole-Transporting Materials (HTMs) in Organic Devices

In organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), a hole-transporting layer (HTL) is a critical component that facilitates the efficient movement of holes from the anode or the light-absorbing layer to the emissive or charge-collecting layer, respectively. Materials based on triarylamine derivatives, a class to which this compound belongs, are widely investigated as HTMs due to their suitable HOMO energy levels and good hole mobility.

Table 2: Key Parameters for Hole-Transporting Materials in Organic Electronics

Material TypeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Application
Triarylamine Derivatives-5.1 to -5.5-1.9 to -2.410⁻⁴ to 10⁻²OLEDs, PSCs
Biphenyl Enamines-5.2 to -5.4-up to 2 x 10⁻²OLEDs, Solar Cells nih.gov

Note: This table provides typical ranges for triarylamine-based hole-transporting materials. Specific values for this compound based materials would require dedicated experimental characterization.

Applications in Electroluminescent Materials and Dyes

Beyond its role in charge transport, this compound can also serve as a core structural unit for the synthesis of novel electroluminescent materials and dyes. By chemically modifying the diamine, for example, by introducing other functional groups or extending the conjugation, it is possible to create molecules that emit light of specific colors when electrically excited.

Catalytic Applications

While the primary applications of this compound are in materials science, its structural motifs are also relevant in the field of catalysis. Diamine ligands are known to form stable complexes with various transition metals, and these complexes can exhibit catalytic activity in a range of organic transformations.

Although specific catalytic applications of this compound itself are not extensively documented in the literature, related benzenediamine derivatives have been utilized as ligands in organocatalysis and transition metal catalysis. mdpi.com For instance, chiral diamine scaffolds are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The electronic properties of the diamine ligand, influenced by substituents such as the methoxy group, can impact the catalytic activity and selectivity of the metal center. Further research may explore the potential of this compound and its derivatives as ligands for novel catalytic systems.

Information Not Available for this compound in Requested Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information specifically detailing the use of This compound in the advanced applications outlined in the user's request. The required topics—ligand design for catalysis and the development of chemosensors—are highly specialized fields that necessitate specific published research and experimental data.

The investigation did not yield any studies, articles, or data tables related to:

The design of metal complexes using this compound as a ligand for catalytic purposes.

The role of this compound as either a primary catalyst or a co-catalyst in any organic transformations.

The design, mechanistic principles, or application of this compound in the creation of chemosensors based on redox or optical changes.

The principles of analyte recognition or signal transduction involving this specific compound.

While research exists for related p-phenylenediamine (B122844) derivatives in these areas, the strict requirement to focus solely on this compound prevents the inclusion of such information. Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline.

Investigation of Molecular Interactions of N1 3 Methoxyphenyl Benzene 1,4 Diamine

Ligand Binding Studies in Coordination Chemistry

The presence of two nitrogen atoms with lone pairs of electrons imparts N1-(3-methoxyphenyl)benzene-1,4-diamine with the ability to act as a ligand in coordination chemistry. These nitrogen centers can donate their electron pairs to metal ions, forming coordination complexes. The specific nature of the phenyl and methoxyphenyl groups influences the electronic environment of the nitrogen atoms, thereby modulating the stability and properties of the resulting metal complexes.

Formation of Metal Complexes with this compound as a Ligand

This compound can function as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms, or as a bridging ligand, linking multiple metal centers. The formation of such complexes typically occurs through the reaction of the diamine ligand with a metal salt in a suitable solvent.

While specific studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous Schiff base ligands derived from diamines and methoxy-substituted aldehydes provides significant insight. For instance, Schiff bases like N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine have been successfully used to synthesize complexes with transition metals such as Cobalt(II), Nickel(II), and Mercury(II). mocedes.org Similarly, Schiff bases derived from benzidine (B372746) (a biphenyl-diamine) and O-methoxy benzaldehyde (B42025) form stable complexes with Chromium(III) and Iron(II). researchgate.netscirp.org These studies demonstrate that the azomethine nitrogen atoms are the primary coordination sites. It is therefore highly probable that the two amine nitrogens in this compound would serve a similar role, chelating to metal ions to form stable complexes.

Interactive Data Table: Examples of Metal Complexes with Analogous Diamine-Derived Ligands Below is a summary of metal complexes formed with ligands structurally related to this compound, highlighting the coordinating metal ions and the nature of the ligand.

Ligand TypeMetal Ion(s)Characterization MethodsReference
Schiff Base of 4-methoxybenzaldehyde (B44291) and ethylenediamineCo(II), Ni(II), Hg(II)IR, UV-Vis, Molar Conductance mocedes.org
Schiff Base of O-methoxy benzaldehyde and benzidineCr(III), Fe(II)Elemental Analysis, IR, ¹H NMR, Mass Spectrometry researchgate.netscirp.org
N,N,N',N'-Tetrakis(diphenylphosphinomethyl)benzene-1,4-diaminePd(II)X-ray Crystallography nih.gov

Characterization of Coordination Geometries and Electronic Structures

The geometry of the metal complexes formed with this compound would depend on the coordination number and electronic configuration of the metal ion, as well as steric factors imposed by the ligand. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral.

Spectroscopic techniques are crucial for elucidating these structures. Infrared (IR) spectroscopy can confirm the coordination of the nitrogen atoms to the metal ion, typically observed as a shift in the N-H stretching frequency. The appearance of new bands at lower frequencies corresponding to metal-nitrogen (M-N) bonds further supports complex formation. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry. For example, studies on Ni(II) complexes with related diamine ligands have established octahedral geometries based on their electronic spectra. mocedes.org In other cases, such as with Palladium(II) complexes, a distorted square-planar coordination has been observed. nih.gov The specific geometry adopted by a complex with this compound would be determined by the interplay of these electronic and steric factors.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. For this compound, the key interactions driving self-organization are hydrogen bonding and π-π stacking, which dictate the packing of molecules in the solid state and influence its physical properties.

Hydrogen Bonding Networks in Crystal Engineering

Hydrogen bonds are highly directional interactions that play a pivotal role in crystal engineering. This compound possesses hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the lone pairs on the nitrogen atoms and the methoxy (B1213986) oxygen atom). This functionality allows for the formation of extensive hydrogen-bonding networks.

Interactive Data Table: Common Hydrogen Bond Motifs in Structurally Similar Compounds

Compound TypeDonor-Acceptor InteractionResulting MotifReference
N-(methoxyphenyl)sulfonamidesN–H···O (sulfonamide)C(4) chains mdpi.com
N-(methoxyphenyl)sulfonamidesN–H···O (methoxy)C(7) chains mdpi.com
Phenyl-diamine derivativesN–H···πChains nih.gov
Phenyl-diamine derivativesC–H···πChains nih.gov
Methoxyphenyl alcoholO–H···O (hydroxy & methoxy)Chains and Dimers researchgate.net

π-π Stacking Interactions in Molecular Aggregation

The presence of two aromatic rings (a phenylenediamine ring and a methoxyphenyl ring) in this compound makes π-π stacking a significant intermolecular force in its aggregation. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

The geometry of these interactions can vary, including face-to-face, parallel-displaced (or slipped-stack), and edge-to-face arrangements. In the crystal structures of similar molecules, π-π stacking is a recurring feature. For example, in a derivative of N-phenyl-p-phenylenediamine, slipped parallel π-π interactions with inter-centroid distances ranging from 3.56 Å to 3.71 Å link molecular chains into slabs. nih.gov In another case involving methoxyphenyl rings, a π-π contact with a centroid-centroid distance of 3.7351 Å was observed. mdpi.com These interactions work in concert with hydrogen bonding to build the final three-dimensional crystal lattice, contributing significantly to its thermodynamic stability.

Interactive Data Table: Examples of π-π Stacking Parameters in Related Aromatic Amines

CompoundInteracting RingsCentroid-Centroid Distance (Å)Type of InteractionReference
N¹-phenyl-N⁴-...-benzene-1,4-diaminePyrenyl-Pyrenyl3.557 - 3.708Slipped-parallel nih.gov
N-(4-methoxyphenyl)-...-benzenesulfonamideMethoxyphenyl-Methoxyphenyl3.735π-π contact mdpi.com
Pd(II) complex of a diamine ligandPhenyl-Phenyl3.928π-π contact nih.gov

Mechanistic Molecular Docking Studies with Protein Targets (In Vitro, Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in non-clinical, in vitro research for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

While specific docking studies for this compound were not found in the surveyed literature, studies on closely related analogs containing the methoxyphenyl-amine or methoxyphenyl-benzene scaffold provide valuable predictive insights. These analogs have been docked against various protein targets implicated in different biological processes.

For instance, derivatives of 1-(4-methoxyphenyl)-triazole have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. scispace.comresearchgate.net Docking simulations revealed that these compounds fit into the ATP-binding site of EGFR, forming hydrogen bonds with key amino acid residues like Met793 and hydrophobic interactions with residues such as Leu792 and Phe723. scispace.com In another study, docking of a benzene (B151609) derivative into the human Toll-Like Receptor 4 (TLR4) showed hydrophobic interactions with Phe-121 through π-π stacking, with a calculated binding affinity of -3.6 kcal/mol. mdpi.com Similarly, other related compounds have been docked against targets like DNA and various enzymes, showing specific binding modes characterized by hydrogen bonds and hydrophobic contacts. nih.govnih.gov

These findings suggest that this compound, owing to its structural features, could potentially bind to the active sites of various protein targets. The amine and methoxy groups could act as hydrogen bond donors and acceptors, while the aromatic rings could engage in hydrophobic and π-π stacking interactions with amino acid residues.

Interactive Data Table: Summary of Molecular Docking Studies on Analogous Compounds

Protein TargetPDB IDLigand ScaffoldBinding Affinity (kcal/mol)Key Interacting ResiduesReference
EGFR Tyrosine Kinase2J5F1-(4-methoxyphenyl)-triazoleNot specifiedMet793, Lys745, Pro794, Leu792, Phe723 scispace.comresearchgate.net
Thymidylate Kinase (TMPK)4GQQ1,2,3-triazole derivativeNot specified (High inhibition constant)Hydrogen bonding and conformational fit nih.gov
Human Toll-Like Receptor 4 (TLR4)Not specifiedBenzene-3.6Phe-121 (π-π stacking) mdpi.com
DNA (major groove)127D1,3,5-Tris(4-carboxyphenyl)benzene-8.3Dc11 (H-bond); Gd16, Da17, Dg10 (Hydrophobic) nih.gov

Computational Modeling of Ligand-Protein Interactions

To investigate the interactions of this compound with a biological target, researchers would typically employ computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations. The initial step would involve identifying a relevant protein target. This selection would likely be based on the compound's structural similarity to known ligands or on preliminary biological screening data.

Once a target protein is identified, its three-dimensional structure, usually obtained from a repository like the Protein Data Bank (PDB), would be prepared for the simulation. This preparation involves adding hydrogen atoms, assigning appropriate protonation states to amino acid residues, and optimizing the structure to relieve any steric clashes. The structure of this compound would also be built and optimized to its lowest energy conformation.

Molecular docking simulations would then be performed to predict the preferred binding orientation and conformation of the compound within the protein's active site. These simulations utilize scoring functions to estimate the binding affinity, providing an initial assessment of the ligand-protein complex's stability.

Elucidation of Binding Modes and Interaction Energies

Following docking studies, the most promising poses would be subjected to more rigorous analysis using molecular dynamics simulations. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the nature of the interactions.

Analysis of the MD trajectories would reveal the specific binding modes, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces between this compound and the amino acid residues of the protein.

To quantify the strength of these interactions, binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), would be performed. These calculations provide a more accurate estimation of the binding affinity and can decompose the total binding energy into contributions from individual residues or interaction types.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below. It is crucial to note that the following data is purely illustrative and not based on actual experimental or computational results for this compound.

Interacting ResidueInteraction TypeDistance (Å)Contribution to Binding Energy (kcal/mol)
ASP 189Hydrogen Bond2.8-4.5
TYR 99Pi-Pi Stacking3.5-3.2
TRP 215HydrophobicN/A-2.8
GLY 216Hydrogen Bond3.1-2.1
VAL 227HydrophobicN/A-1.5

Structure-Interaction Relationship Analysis at a Molecular Level

A structure-interaction relationship (SIR) analysis would aim to understand how the specific structural features of this compound contribute to its binding affinity and selectivity. This involves a detailed examination of the roles of its key functional groups: the 1,4-diamine substituted benzene ring and the 3-methoxyphenyl (B12655295) group.

Future Research Directions for N1 3 Methoxyphenyl Benzene 1,4 Diamine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of N1-(3-methoxyphenyl)benzene-1,4-diamine synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Current research is moving away from traditional multi-step processes that often require harsh reaction conditions and generate significant waste. The focus is now on pioneering more sustainable and atom-economical routes.

Key areas of exploration include:

Acceptorless Dehydrogenative Aromatization: This innovative approach utilizes gold-palladium alloy nanoparticle catalysts to synthesize diarylamines from readily available starting materials like cyclohexylamines and cyclohexanones. nih.gov This method is highly attractive due to its avoidance of sacrificial hydrogen acceptors, leading to a cleaner reaction profile.

Transition-Metal-Free Synthesis: To circumvent the economic and environmental concerns associated with precious metal catalysts, researchers are investigating transition-metal-free strategies. One such promising avenue is the desulfinylative Smiles rearrangement, which allows for the synthesis of diarylamines under mild conditions. acs.org

Nitrosonium-Initiated C-N Bond Formation: A novel method for preparing diarylamines involves the use of nitrosonium ions to initiate C-H activation and subsequent C-N bond formation. acs.org This strategy offers a new pathway for the synthesis of electron-rich diarylamines.

Ring-Opening Difunctionalization: This strategy employs the diarylation and skeletal diversification of unstrained cyclic amines to produce highly functionalized diarylamines. This method is particularly notable for its atom-efficient, one-pot nature.

These emerging synthetic strategies promise to make the production of this compound and its derivatives more cost-effective and environmentally friendly, thereby facilitating their wider application.

Design of Advanced Derivations with Tunable Electronic and Optical Attributes

A significant frontier in the study of this compound is the rational design of advanced derivatives with precisely controlled electronic and optical properties. By strategically modifying the core structure with various functional groups, scientists can fine-tune its characteristics for specific applications.

Future research in this area will likely focus on:

Introducing Electron-Donating and Electron-Withdrawing Groups: The electronic and optical properties of aromatic compounds are highly sensitive to the nature of their substituents. The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the compound's absorption and emission spectra, as well as its charge transport properties.

Systematic Substituent Placement: The position of substituents on the aromatic rings of this compound will be a critical aspect of molecular design. Isomeric variations can lead to substantial differences in steric hindrance and electronic conjugation, thereby impacting the final properties of the derivative.

Computational-Guided Design: The use of computational chemistry will be instrumental in predicting the effects of different functional groups on the electronic and optical properties of new derivatives before their synthesis. This in-silico approach will accelerate the discovery of molecules with desired characteristics.

The ability to tailor the properties of this compound derivatives will be crucial for their application in fields such as organic electronics, where precise control over energy levels and charge mobility is paramount.

Deepening Understanding through Advanced Theoretical and Computational Modeling

Advanced theoretical and computational modeling will be indispensable for gaining a deeper, atomic-level understanding of the structure-property relationships in this compound and its derivatives. These in-silico techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules. Future research will employ DFT to predict the HOMO-LUMO energy gaps, ionization potentials, electron affinities, and absorption spectra of novel this compound derivatives. article4pub.com

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT will be used to simulate the excited-state properties of these compounds, providing valuable information about their fluorescence and phosphorescence characteristics. This is particularly important for applications in organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the conformational dynamics and intermolecular interactions of this compound derivatives in different environments, such as in solution or in the solid state. This will help in understanding how molecular packing influences material properties.

These computational approaches will not only rationalize experimental observations but also guide the design of new materials with optimized performance.

Expanding Applications in Emerging Materials Science and Chemical Technologies

The unique electronic and structural features of this compound make it a promising candidate for a wide range of applications in emerging materials science and chemical technologies. While it has already shown potential in areas like dyes and antioxidants, future research will explore its utility in more advanced applications.

Potential emerging applications include:

Organic Electronics: Diarylamine derivatives are known for their excellent hole-transporting properties, making them suitable for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future work will focus on optimizing the performance of this compound-based materials in these devices.

Perovskite Solar Cells: The development of stable and efficient hole-transporting materials is a critical challenge in perovskite solar cell technology. The tunable electronic properties of this compound derivatives make them promising candidates for this application.

Chemosensors: The amine groups in this compound can act as binding sites for various analytes. By incorporating this molecule into sensor arrays, it may be possible to develop highly sensitive and selective chemosensors for environmental monitoring or medical diagnostics.

Redox-Active Polymers: The reversible redox behavior of diarylamines can be exploited in the design of redox-active polymers for applications in energy storage, electrochromic devices, and catalysis.

The versatility of this compound suggests that its applications will continue to expand as our understanding of its properties grows.

Interdisciplinary Research Integrating this compound into Complex Systems

The full potential of this compound will be realized through interdisciplinary research that integrates this molecule into more complex systems. Collaborations between chemists, physicists, materials scientists, and engineers will be essential for translating the fundamental properties of this compound into functional devices and technologies.

Future interdisciplinary research directions include:

Supramolecular Chemistry: The self-assembly of this compound derivatives into well-defined nanostructures could lead to the development of new functional materials with applications in areas such as drug delivery and catalysis.

Host-Guest Chemistry for Sensing: The incorporation of this compound into host-guest systems could lead to the development of highly specific sensors. The binding of a guest molecule could induce a change in the electronic or optical properties of the diarylamine, providing a detectable signal.

Hybrid Materials: The integration of this compound with inorganic materials, such as nanoparticles or metal-organic frameworks (MOFs), could result in hybrid materials with synergistic properties. These materials could find applications in areas such as catalysis, gas storage, and photonics.

By fostering these interdisciplinary collaborations, the scientific community can unlock new and exciting opportunities for this compound and its derivatives.

Q & A

Basic: What are the key physicochemical properties of N1-(3-methoxyphenyl)benzene-1,4-diamine, and how do they influence experimental design?

Answer:
The compound exhibits a melting point of 58.5°C , predicted boiling point of 357.3°C , and density of 1.139 g/cm³ . Its pKa of ~5.23 suggests moderate basicity, which is critical for solubility in acidic media and reaction planning. These properties guide solvent selection (e.g., methanol for synthesis due to moderate polarity) and thermal stability considerations during reactions. For example, recrystallization protocols must avoid temperatures near the melting point to prevent decomposition.

Basic: What synthetic routes are available for N1-aryl-substituted benzene-1,4-diamine derivatives, and what are their limitations?

Answer:
A common method involves condensation reactions between 1,4-diaminobenzene and substituted aldehydes. For instance, (E,E)-N1-(pentafluorobenzylidene)-N4-(trimethoxybenzylidene) derivatives are synthesized by reacting 1,4-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in methanol, yielding ~64% after filtration and washing . Limitations include:

  • Low solubility of products, requiring polar aprotic solvents (e.g., acetone) for crystallization .
  • Sensitivity to oxidizing agents (e.g., KMnO₄), necessitating inert atmospheres for stability .

Advanced: How can structural contradictions in crystallographic data be resolved for asymmetric derivatives of benzene-1,4-diamine?

Answer:
Asymmetric derivatives (e.g., (E,E)-N1-(pentafluorobenzylidene)-N4-(trimethoxybenzylidene) analogs) often exhibit non-planar conformations due to steric hindrance. Key steps include:

  • Full-matrix least-squares refinement of F² data (R = 0.078, wR = 0.240) to resolve electron density ambiguities .
  • Analysis of dihedral angles (e.g., 2.58° between aromatic rings) to confirm quasi-planar stacking .
  • Validation of hydrogen bonding (e.g., C–H⋯F/O interactions) via difference Fourier maps to identify weak intermolecular forces .

Advanced: How do substituents (e.g., methoxy vs. fluoro groups) influence the reactivity and supramolecular assembly of benzene-1,4-diamine derivatives?

Answer:

  • Methoxy groups participate in C–H⋯O interactions , forming layered structures (e.g., parallel [113] planes) .
  • Fluorine substituents enable C–H⋯F and F⋯F interactions , driving ribbon-like assemblies along [110] directions .
  • Electron-withdrawing groups (e.g., –CF₃) reduce nucleophilicity at the amine sites, necessitating harsher reaction conditions for substitutions .

Methodological: What analytical techniques are most effective for characterizing structural and electronic properties of N1-substituted benzene-1,4-diamines?

Answer:

  • X-ray diffraction (XRD): Resolves crystal packing (e.g., monoclinic P1 space group, a = 7.131 Å, b = 11.749 Å) .
  • DFT calculations: Optimize geometry (6-311++G(d,p) basis set), predict HOMO-LUMO gaps, and validate NMR chemical shifts (δ¹H ~3.92–8.60 ppm) .
  • Thermogravimetric analysis (TGA): Assess thermal stability (e.g., decomposition above 300°C for imide-functionalized derivatives) .

Advanced: How can computational methods predict the biological or material science applications of this compound derivatives?

Answer:

  • Molecular docking: Screens interactions with biological targets (e.g., DNA gyrase enzyme PDB:2XCT) to predict antimicrobial activity .
  • NBO analysis: Identifies hyperconjugative interactions (e.g., E(2) energy values) influencing charge transfer in nanocomposites .
  • Molecular electrostatic potential (MEP) maps: Highlight nucleophilic/electrophilic sites for designing polymers with enhanced dielectric properties .

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